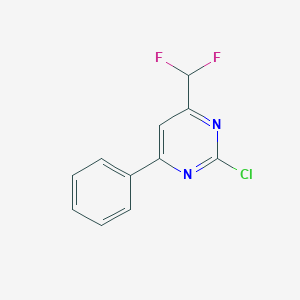

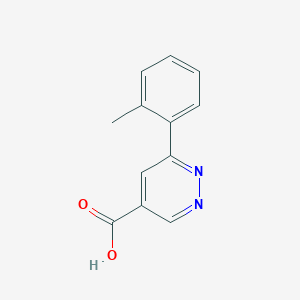

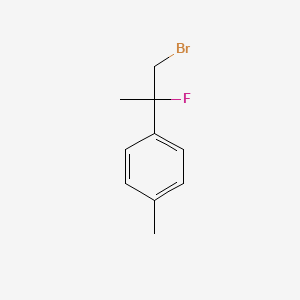

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine

概要

説明

“4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学的研究の応用

Nonlinear Optical Properties and Medicinal Applications

- Nonlinear Optical (NLO) and Pharmacophore Potential : Pyrimidine derivatives, due to their presence in DNA and RNA as nitrogenous bases, have shown significant distribution in nature. Their structural variations, including phenyl pyrimidine derivatives, have been explored for promising applications in medicine and nonlinear optics (NLO). Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies confirm their potential in optoelectronic applications and medicinal chemistry, demonstrating considerable NLO character suitable for high-tech applications (Hussain et al., 2020).

Synthesis and Structural Analysis

Isostructural Co-Crystals and Supramolecular Architecture : Research on 2-amino-4-chloro-6-methyl pyrimidine and its derivatives with carboxylic acids shows the success in forming isostructural co-crystals based on chloro/methyl interchange. These studies not only provide insights into the structural resemblance and isostructurality but also highlight the compounds' ability to form stable heterotetramer supermolecules, crucial for understanding molecular interactions in crystal engineering (Ebenezer, Muthiah, & Butcher, 2011).

Synthetic Routes and Enzyme Inhibitor Core Structures : Synthesis methods for 4-chloro-6-substituted phenyl pyrimidines, a core structure in several enzyme inhibitors, have been developed without special catalysts, demonstrating the versatility of pyrimidine derivatives in synthesizing important pharmacophores. These methods offer alternative approaches to traditional heating and microwave assistance, indicating the adaptability of pyrimidine chemistry in medicinal research (Németh et al., 2010).

Biochemical and Pharmacological Studies

- Antiviral and Antitumor Activities : Pyrimidine scaffolds, including those substituted at the 6 position, have been studied for their biological activities, revealing their potential in antiviral and antitumor therapies. These studies encompass the synthesis and evaluation of various pyrimidine derivatives, highlighting the chemical diversity and biological relevance of these compounds in developing new therapeutic agents (Grivsky et al., 1980).

作用機序

Target of Action

The primary targets of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of the aforementioned inflammatory mediators . By inhibiting these pathways, 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine can reduce the downstream effects of these mediators, such as inflammation and pain .

Result of Action

The molecular and cellular effects of 4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine’s action include a reduction in the production of inflammatory mediators . This leads to a decrease in inflammation and associated symptoms .

Safety and Hazards

将来の方向性

Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine”, could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

4-chloro-2-methyl-6-(1-phenylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHHEDMVIVGIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(1-phenylpropyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)

![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)